![molecular formula C19H13Cl2N3O3S B409125 3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one CAS No. 328555-41-5](/img/structure/B409125.png)
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one, also known as DCAT, is a synthetic compound with potential applications in scientific research. DCAT is a heterocyclic compound that contains a thiadiazole ring, a chromenone ring, and a dichloroanilino group. It has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Scientific Research Applications
Synthetic Methods and Chemical Properties
6H-Benzo[c]chromen-6-ones, which share structural similarities with the compound , serve as core structures in secondary metabolites and have substantial pharmacological importance. The synthetic protocols for these compounds involve Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, among others. These methods are crucial for producing biaryl structures that are essential in pharmaceutical chemistry (Mazimba, 2016).
Biological Significance
The 1,3,4-thiadiazoline derivatives, closely related to the specified compound, are synthesized through various methods and have shown significant pharmaceutical importance. These compounds are derived from cyclization reactions of thiosemicarbazone and have displayed a broad spectrum of biological activities against various fungal and bacterial strains (Yusuf & Jain, 2014).
Pharmacological Applications
Quinazoline derivatives, including those with thiadiazole moieties, exhibit notable biological activities. These compounds have been explored for their potential as antibacterial agents against common pathogens such as Staphylococcus aureus and Escherichia coli. The modifications to the quinazolinone nucleus, incorporating bioactive moieties, aim to enhance the medicinal properties of these agents, suggesting a pathway for developing new therapeutic agents (Tiwary et al., 2016).
Environmental Impact
The environmental behavior and impact of related compounds, including their occurrence in water systems and potential toxicity, have been extensively reviewed. For instance, parabens, which share some structural similarities with the discussed compound, have been studied for their ubiquity in surface water and sediments. This research underscores the importance of understanding the environmental fate of such compounds to mitigate their potential adverse effects on ecosystems (Haman et al., 2015).
properties
IUPAC Name |
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O3S/c1-2-26-15-5-3-4-10-8-12(18(25)27-16(10)15)17-23-24-19(28-17)22-14-7-6-11(20)9-13(14)21/h3-9H,2H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKCAVSWVSADKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=C(C=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.